3-Hydroxy Fenretinide
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Overview
Description
3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, commonly known as a retinoid. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.
Mechanism of Action
Target of Action
3-Hydroxy Fenretinide primarily targets Retinoic Acid Receptors (RARs). These receptors play a crucial role in regulating cell growth and differentiation .
Mode of Action
this compound interacts with its targets through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It inhibits cell growth primarily through the induction of apoptosis, a process of programmed cell death, rather than through differentiation . This effect is notably different from that of vitamin A .
Biochemical Pathways
this compound affects several biochemical pathways. It triggers distinct biological effects, such as the generation of reactive oxygen species (ROS) and the promotion of apoptosis . It also modulates the PI3K/Akt/mTOR signaling pathway .
Pharmacokinetics
It is known that the compound selectively accumulates in certain tissues, such as breast tissue .
Result of Action
The action of this compound results in molecular and cellular effects that inhibit the growth of several human cancer cell lines . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines . This property makes this compound an attractive candidate for breast cancer chemoprevention .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that this compound preferentially accumulates in fatty tissues such as the breast, which may contribute to its effectiveness against breast cancer .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Fenretinide interacts with various enzymes and proteins. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This suggests that this compound interacts with both retinoid receptors and other biomolecules to exert its effects.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . It is also able to inhibit cell growth through the induction of apoptosis rather than through differentiation . This indicates that this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit cell growth through the induction of apoptosis . This is strikingly different from that of vitamin A, suggesting that this compound exerts its effects at the molecular level through unique binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that fenretinide is metabolized in the liver by cytochrome P450 enzymes, including CYPs 2C8, 3A4, and 3A5 .
Transport and Distribution
It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may interact with specific transporters or binding proteins.
Subcellular Localization
It is known that fenretinide is localized within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide at the 3-position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Fenretinide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substituents can be introduced at different positions on the aromatic ring or the retinoid backbone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes such as apoptosis and differentiation.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive and antineoplastic properties.
All-trans-retinoic acid: A natural retinoid with applications in dermatology and oncology.
4-Hydroxyphenyl retinamide: Another derivative with similar biological activities
Uniqueness: 3-Hydroxy Fenretinide is unique due to its specific hydroxylation at the 3-position, which enhances its biological activity and specificity. This modification allows it to interact differently with molecular targets compared to other retinoids, potentially offering improved therapeutic outcomes .
Biological Activity
3-Hydroxy Fenretinide, a derivative of fenretinide (4-HPR), is a synthetic retinoid that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is primarily studied for its anticancer properties. It operates through multiple mechanisms, including retinoid receptor activation and modulation of various signaling pathways associated with cell growth and apoptosis. Its biological activity has been documented in numerous studies, highlighting its efficacy against various cancer cell lines.
- Retinoid Receptor Activation : this compound selectively activates retinoic acid receptor gamma (RARG), which is implicated in the regulation of genes involved in cell differentiation and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and by degrading anti-apoptotic proteins like MCL-1 through the activation of dihydroceramide desaturase.
- Lipid Metabolism : It enhances serine palmitoyl transferase activity, suggesting a role in lipid metabolism that may influence cancer cell survival and proliferation.
Efficacy Against Cancer Cell Lines
Research indicates that this compound exhibits significant cytotoxicity against various cancer types. The following table summarizes its effectiveness against different cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Ovarian (Caov-3) | 3.7 | Apoptosis induction via ROS generation |
Ovarian (OVCAR-3) | 5.2 | Retinoid receptor-mediated signaling |
Ovarian (SKOV3) | 8.2 | Inhibition of anti-apoptotic proteins |
Case Studies
- Clinical Trials : A Phase I clinical trial evaluated the pharmacokinetics and safety profile of fenretinide, revealing that while it demonstrated promising antitumor activity, achieving effective plasma concentrations proved challenging due to high interpatient variability .
- Combination Therapies : A study explored the synergistic effects of combining fenretinide with curcumin for treating non-small cell lung cancer. This combination enhanced apoptosis and inhibited tumor growth more effectively than either agent alone .
- New Formulations : Recent advancements include the development of a novel formulation called nanofenretinide, which significantly improves bioavailability and therapeutic efficacy across various solid tumors. This formulation has shown to inhibit tumor growth independently of mutational status and has favorable toxicological profiles .
Research Findings
Extensive research has characterized the biological activity of this compound:
- Lipidomic Analysis : Studies have demonstrated that treatment with fenretinide leads to significant alterations in ceramide biosynthesis, which plays a crucial role in regulating apoptosis and cell survival .
- Proteomic Profiling : Reverse-phase proteomic arrays have revealed that nanofenretinide activates apoptotic pathways while repressing mTOR signaling, indicating its multifaceted role in cancer therapy .
Properties
CAS No. |
1027233-22-2 |
---|---|
Molecular Formula |
C₂₆H₃₃NO₃ |
Molecular Weight |
407.55 |
Synonyms |
2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |
Origin of Product |
United States |
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